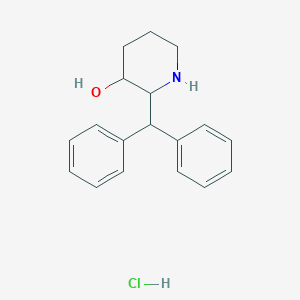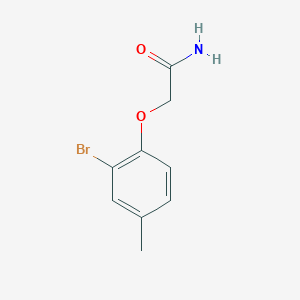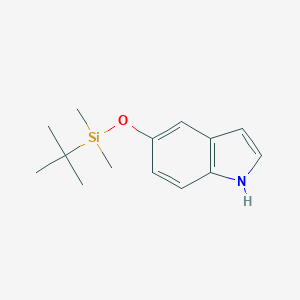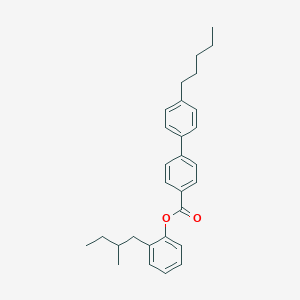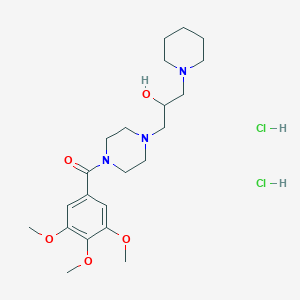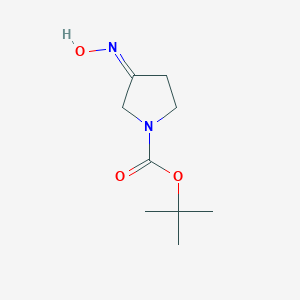
tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate, also known as tert-butyl (Z)-3-(hydroxyimino)proline, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound belongs to the class of pyrrolidine carboxylates, which are known for their various biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. One of the major pathways that has been implicated in its activity is the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
Tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the activation of NF-κB. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate in lab experiments is its broad range of biological and pharmacological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, which makes it a promising candidate for the development of new drugs. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate. One of the major areas of research is the development of new drugs for the treatment of various diseases. Tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate has been shown to exhibit promising biological and pharmacological activities, and further research is needed to explore its potential as a therapeutic agent. Another area of research is the elucidation of its mechanism of action, which could provide insights into its biological activity and potential therapeutic applications. Finally, further research is needed to explore its safety and toxicity profile, which is critical for the development of new drugs.
Métodos De Síntesis
The synthesis of tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate can be achieved through a reaction between tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate (Z)-3-aminopropenoate and hydroxylamine hydrochloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate has been the subject of extensive scientific research due to its potential biological and pharmacological activities. One of the major areas of research has been in the development of new drugs for the treatment of various diseases. Tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities.
Propiedades
Número CAS |
109384-17-0 |
|---|---|
Nombre del producto |
tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate |
Fórmula molecular |
C9H16N2O3 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
tert-butyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3/b10-7- |
Clave InChI |
VGGFRVVFQKZXFV-YFHOEESVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC/C(=N/O)/C1 |
SMILES |
CC(C)(C)OC(=O)N1CCC(=NO)C1 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=NO)C1 |
Sinónimos |
1-Pyrrolidinecarboxylicacid,3-(hydroxyimino)-,1,1-dimethylethylester,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)

